molecular formula C8H7N3O B1360055 3-Phenyl-1,2,4-oxadiazol-5-amine CAS No. 3663-37-4

3-Phenyl-1,2,4-oxadiazol-5-amine

Cat. No.: B1360055
CAS No.: 3663-37-4
M. Wt: 161.16 g/mol
InChI Key: DZHVJUCGKWKRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of the phenyl group attached to the oxadiazole ring enhances its stability and reactivity, making it a valuable compound in various scientific fields.

Mechanism of Action

Target of Action

3-Phenyl-1,2,4-oxadiazol-5-amine is a type of 1,2,4-oxadiazole derivative. These compounds have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They are also known to exhibit a broad spectrum of agricultural biological activities . The primary targets of these compounds are typically the pathogens causing these diseases.

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes that inhibit the growth or activity of the pathogens. Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . This property allows them to interact effectively with their targets.

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways in pathogens, leading to their anti-infective effects .

Pharmacokinetics

N-substituted amidoxime derivatives, which include 1,2,4-oxadiazole derivatives, have been introduced as prodrug candidates to achieve good cell permeability and oral bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the growth or activity of the pathogens it targets. This leads to its anti-infective effects . Some 1,2,4-oxadiazole derivatives have also shown significant anticancer activity .

Biochemical Analysis

Biochemical Properties

3-Phenyl-1,2,4-oxadiazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . Additionally, this compound exhibits binding interactions with nucleic acids and globular proteins, which can affect cellular processes and signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activity of thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting its anticancer effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anticancer and anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy balance and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, this compound can accumulate in certain tissues, influencing its therapeutic and toxic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is often directed to the nucleus, where it interacts with DNA and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and stability, thereby modulating its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of benzhydrazide with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide . Another approach involves the reaction of benzhydrazide with ethyl chloroformate, followed by cyclization using phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of microwave irradiation and solvent-free conditions has also been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    1,3,4-Oxadiazole: Another isomer with similar biological activities but different reactivity due to the position of nitrogen atoms.

    1,2,5-Oxadiazole:

Uniqueness: 3-Phenyl-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern, which enhances its stability and reactivity compared to other oxadiazole isomers. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various fields of research .

Properties

IUPAC Name

3-phenyl-1,2,4-oxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHVJUCGKWKRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190100
Record name 1,2,4-Oxadiazol-5-amine, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-37-4
Record name 3-Phenyl-1,2,4-oxadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazol-5-amine, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Oxadiazol-5-amine, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-phenyl-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINO-3-PHENYL-1,2,4-OXADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYD2ZT7XL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-1,2,4-oxadiazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-Phenyl-1,2,4-oxadiazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-Phenyl-1,2,4-oxadiazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-Phenyl-1,2,4-oxadiazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-Phenyl-1,2,4-oxadiazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-Phenyl-1,2,4-oxadiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.